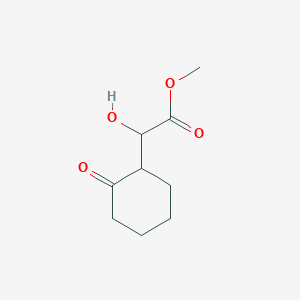

Methyl 2-hydroxy-2-(2-oxocyclohexyl)acetate

Descripción general

Descripción

Methyl 2-hydroxy-2-(2-oxocyclohexyl)acetate is an organic compound with the molecular formula C₉H₁₄O₄ It is a derivative of cyclohexanone and is characterized by the presence of a hydroxy group and an ester functional group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methyl 2-hydroxy-2-(2-oxocyclohexyl)acetate can be synthesized through several methods. One common approach involves the reduction of methyl 2-(2-oxocyclohexyl)acetate using yeast. This method allows for the production of both enantiomers of the compound, which can be separated and utilized in different applications .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve more scalable and efficient methods. These could include catalytic hydrogenation or other reduction techniques that can be performed on a larger scale to meet industrial demands.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 2-hydroxy-2-(2-oxocyclohexyl)acetate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the ester group can produce an alcohol.

Aplicaciones Científicas De Investigación

Pharmacological Applications

Anti-inflammatory Properties

Methyl 2-hydroxy-2-(2-oxocyclohexyl)acetate has been identified as a promising anti-inflammatory agent. It was isolated from the plant Incarvillea mairei var. granditlora and exhibits inhibitory effects on 5-Lipoxygenase (5-LOX), an enzyme critical in the arachidonic acid pathway associated with inflammation. The compound has been validated through various experimental methods:

- Biosensor-based affinity detection

- Enzyme activity assays

- Cell-based analysis of arachidonic acid metabolites

Experimental Outcomes:

In vivo studies demonstrated significant anti-inflammatory effects in models such as:

- AA-induced ear edema

- Ovalbumin-induced lung inflammation

- Collagen-induced arthritis

These studies provide compelling evidence of the compound's therapeutic potential against inflammatory diseases .

Organic Chemistry Applications

Reduction Reactions

In organic chemistry, this compound serves as a substrate for reduction reactions, particularly the conversion of ketones to secondary alcohols. This transformation is typically achieved using sodium borohydride as a reducing agent:

- Reaction Mechanism: The compound undergoes hydride transfer, leading to the formation of secondary alcohols from the ketone functionality present in the cyclohexane ring.

Synthesis of Quinolones

The compound is also utilized in synthesizing 4-Hydroxy-2(1H)-quinolones. This process involves reacting this compound with anilines and malonic acid equivalents, yielding quinolone derivatives that are important in medicinal chemistry .

Natural Product Synthesis

This compound has been employed in synthesizing various natural products through yeast reduction processes. This method results in hydroxy esters that serve as intermediates for further synthetic transformations.

Key Features:

The compound's unique structure, featuring both hydroxy and oxo groups, enhances its reactivity and biological interactions compared to similar compounds. This distinctiveness makes it a valuable target for further research and application development .

Mecanismo De Acción

The mechanism by which methyl 2-hydroxy-2-(2-oxocyclohexyl)acetate exerts its effects depends on its specific application. In enzymatic reactions, the compound may act as a substrate or inhibitor, interacting with the active site of the enzyme and affecting its activity. The molecular targets and pathways involved can vary widely depending on the context of its use.

Comparación Con Compuestos Similares

Methyl 2-hydroxy-2-(2-oxocyclohexyl)acetate can be compared with other similar compounds, such as:

Methyl 2-(3-oxocyclohexyl)acetate: This compound has a similar structure but differs in the position of the oxo group.

Cyclohexanone derivatives: Other derivatives of cyclohexanone may have different functional groups, leading to variations in their chemical properties and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and potential for diverse applications .

Actividad Biológica

Methyl 2-hydroxy-2-(2-oxocyclohexyl)acetate, a chiral polycyclic organic compound, has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. This article explores its biological activity, synthesizing findings from various studies to present a comprehensive overview.

This compound is characterized by its unique structure, which includes a hydroxyl group and an ester functional group. This compound is often synthesized as an intermediate in the production of various bioactive molecules, including tryptamines . Its chemical formula is , and it has been identified with the PubChem CID 587026.

Neurotropic Effects

Recent studies have highlighted the neurotropic properties of derivatives related to this compound. For instance, a derivative known as HU-MCA-13 demonstrated significant effects on neurite outgrowth in neuronal cultures. The compound was evaluated in vitro using PC12 neuronal models, where it showed promising results in stimulating neurite growth without exhibiting cytotoxicity at concentrations up to 10 μM. The study reported that HU-MCA-13 activated specific G-protein coupled receptors (GPCRs), including:

- α2A-adrenergic receptor (ADRA2A) : Agonistic activity with a response of 24.5%

- Cannabinoid receptor CB1 (CNR1) : Agonistic activity with a response of 50.1%

- Cannabinoid receptor CB2 (CNR2) : Agonistic activity with a response of 49.6%

- Histamine H2 receptor (HRH2) : Antagonistic activity with a response of -26.9% .

These interactions suggest potential therapeutic applications in treating neurological disorders, particularly those involving axonal regeneration and plasticity.

Safety Profile

The safety profile of HU-MCA-13 was assessed through various biochemical analyses in animal models. Parameters such as liver enzymes (ALT, AST) and kidney function indicators (creatinine, blood urea nitrogen) remained within normal ranges following treatment with doses up to 250 mg/kg, indicating a favorable safety profile . However, an increase in bilirubin levels was noted, warranting further investigation into the compound's long-term effects.

Comparative Biological Activity

To better understand the biological activity of this compound and its derivatives, Table 1 summarizes key findings from relevant studies comparing their effects on different biological targets.

| Compound | Biological Activity | IC50 (μM) | Selectivity Index |

|---|---|---|---|

| HU-MCA-13 | Neurite outgrowth stimulation | N/A | N/A |

| Acarbose | Alpha-amylase inhibition | 1.58 | N/A |

| Ursolic Acid | PTP-1B inhibition | 1.35 | N/A |

| Methyl 2-hydroxy... | Potential GPCR interactions | N/A | N/A |

Case Studies and Research Findings

Several case studies have documented the effects of this compound and its derivatives:

- Neurite Outgrowth Study : In vitro experiments using PC12 cells demonstrated that HU-MCA-13 significantly promoted neurite outgrowth compared to control groups, implicating its potential use in neuroregenerative therapies .

- Toxicological Assessment : A comprehensive toxicological evaluation indicated that the compound did not adversely affect major organ functions at therapeutic doses, supporting its potential for clinical applications .

- GPCR Interaction Analysis : Detailed pharmacological profiling revealed that HU-MCA-13 interacts selectively with several GPCRs, which are critical targets in drug development for neurological conditions .

Propiedades

IUPAC Name |

methyl 2-hydroxy-2-(2-oxocyclohexyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O4/c1-13-9(12)8(11)6-4-2-3-5-7(6)10/h6,8,11H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUCPXGZDATXHHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1CCCCC1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90457206 | |

| Record name | Methyl 2-hydroxy-2-(2-oxocyclohexyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90457206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

352547-75-2 | |

| Record name | Methyl 2-hydroxy-2-(2-oxocyclohexyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90457206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.